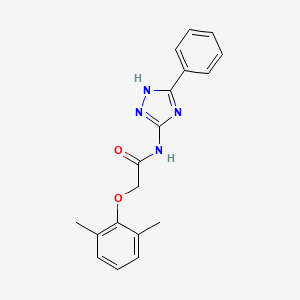
2-(2,6-dimethylphenoxy)-N-(3-phenyl-1H-1,2,4-triazol-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-dimethylphenoxy)-N-(3-phenyl-1H-1,2,4-triazol-5-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a phenoxy group substituted with two methyl groups at the 2 and 6 positions, and a triazole ring substituted with a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dimethylphenoxy)-N-(3-phenyl-1H-1,2,4-triazol-5-yl)acetamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 2,6-dimethylphenol, is reacted with a suitable halogenating agent (e.g., bromine or chlorine) to form 2,6-dimethylphenyl halide.
Nucleophilic Substitution: The 2,6-dimethylphenyl halide is then reacted with sodium acetate to form 2,6-dimethylphenoxyacetic acid.
Formation of the Triazole Intermediate: Separately, 3-phenyl-1H-1,2,4-triazole is synthesized from the reaction of phenylhydrazine with formamide.
Coupling Reaction: Finally, the 2,6-dimethylphenoxyacetic acid is coupled with 3-phenyl-1H-1,2,4-triazole in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and triazole rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydrotriazole compounds.
Scientific Research Applications
Chemistry
In chemistry, 2-(2,6-dimethylphenoxy)-N-(3-phenyl-1H-1,2,4-triazol-5-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are of particular interest.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical products. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 2-(2,6-dimethylphenoxy)-N-(3-phenyl-1H-1,2,4-triazol-5-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
2-(2,6-dimethylphenoxy)-N-(1H-1,2,4-triazol-5-yl)acetamide: Lacks the phenyl group on the triazole ring.
2-(2,6-dimethylphenoxy)-N-(3-methyl-1H-1,2,4-triazol-5-yl)acetamide: Contains a methyl group instead of a phenyl group on the triazole ring.
2-(2,6-dimethylphenoxy)-N-(3-phenyl-1H-1,2,3-triazol-5-yl)acetamide: Has a different triazole ring structure.
Uniqueness
The presence of both the 2,6-dimethylphenoxy group and the 3-phenyl-1H-1,2,4-triazole ring in 2-(2,6-dimethylphenoxy)-N-(3-phenyl-1H-1,2,4-triazol-5-yl)acetamide imparts unique chemical and biological properties. This combination allows for specific interactions with molecular targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C18H18N4O2 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
2-(2,6-dimethylphenoxy)-N-(5-phenyl-1H-1,2,4-triazol-3-yl)acetamide |
InChI |
InChI=1S/C18H18N4O2/c1-12-7-6-8-13(2)16(12)24-11-15(23)19-18-20-17(21-22-18)14-9-4-3-5-10-14/h3-10H,11H2,1-2H3,(H2,19,20,21,22,23) |
InChI Key |
UXYCTALHOWXMTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC2=NNC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


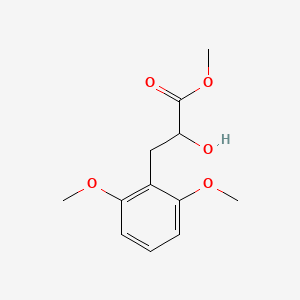
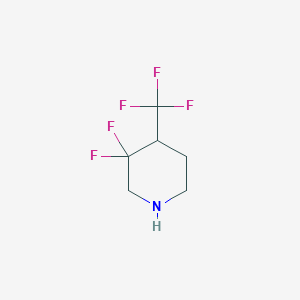
![5-Methyl-1,6-dioxaspiro[2.5]octane](/img/structure/B13578599.png)

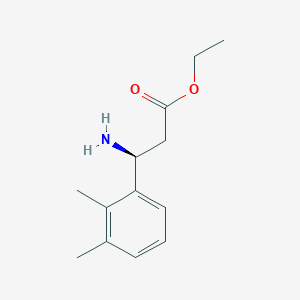
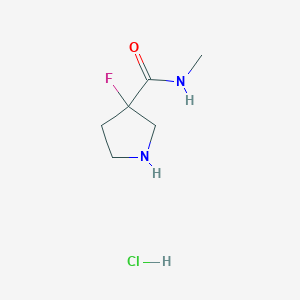
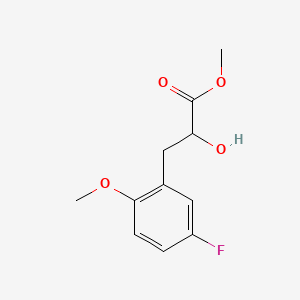
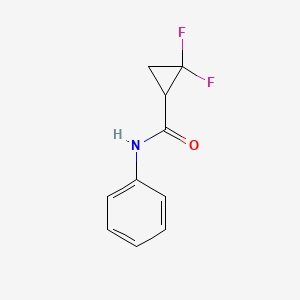
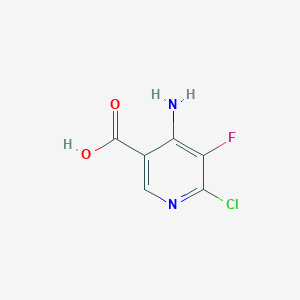
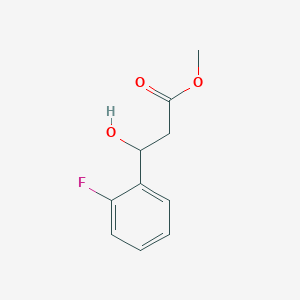

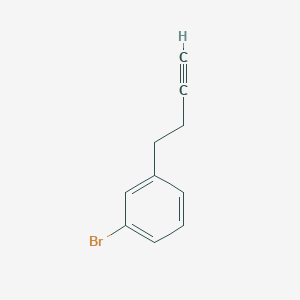
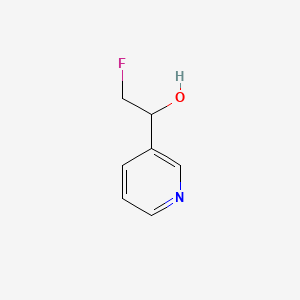
![3-amino-5-oxo-N-(thiazol-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B13578658.png)
